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Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mTORC1/2 inhibitor BI-860585, detailing

its mechanism of action and comparing its activity with other relevant mTOR inhibitors. The

information is supported by experimental data and protocols to assist researchers in their

evaluation of this compound for cancer therapy.

Introduction to BI-860585
BI-860585 is a potent and selective, ATP-competitive inhibitor of the mammalian target of

rapamycin (mTOR) kinase.[1] It targets both mTOR Complex 1 (mTORC1) and mTOR

Complex 2 (mTORC2), key components of the PI3K/Akt/mTOR signaling pathway, which is

frequently dysregulated in cancer.[2] This dual inhibition is designed to overcome the

resistance mechanisms observed with earlier generation mTOR inhibitors that only targeted

mTORC1.[3] Preclinical and early clinical studies have demonstrated the anti-tumor activity of

BI-860585 in various cancer types.[1][2]

Mechanism of Action: The PI3K/Akt/mTOR Signaling
Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth,

proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated,
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leading to uncontrolled cell division and resistance to therapy. BI-860585 exerts its anti-cancer

effects by inhibiting the kinase activity of mTOR, a central node in this pathway.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of inhibition

by BI-860585.
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Caption: PI3K/Akt/mTOR signaling pathway and inhibition by BI-860585.
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Comparative IC50 Values of mTOR Inhibitors
While specific IC50 data for BI-860585 across a wide panel of cancer cell lines is not readily

available in the public domain, the following table provides a comparison with other well-

characterized mTOR inhibitors. This data is intended to provide a comparative context for

researchers.

Inhibitor Target(s) Cancer Cell Line IC50 (nM)

BI-860585 mTORC1/2
Data Not Publicly

Available
N/A

OSI-027 mTORC1/2 Multiple 400 - 4500[4]

AZD2014 mTORC1/2 MCF7 ~2.8 (biochemical)[4]

AZD8055 mTORC1/2 Multiple 20 - 50[5]

Rapamycin mTORC1 Multiple Varies

Everolimus mTORC1 MCF-7 Varies[6]

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure

time. The data presented here is for comparative purposes only.

Experimental Protocol: Determination of IC50
Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The

following is a generalized protocol for determining the IC50 of an anti-cancer compound like BI-
860585 using a cell viability assay, such as the MTT or CCK-8 assay.

Materials
Cancer cell line of interest

Complete cell culture medium (e.g., DMEM with 10% FBS)

BI-860585 (or other mTOR inhibitor)
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Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

Solubilization solution (e.g., DMSO or SDS-HCl)

Multichannel pipette

Microplate reader

Methods
Cell Seeding:

Harvest logarithmically growing cells and perform a cell count.

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well).

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for

cell attachment.

Drug Treatment:

Prepare a stock solution of BI-860585 in DMSO.

Perform serial dilutions of the stock solution in complete culture medium to obtain a range

of desired concentrations.

Remove the medium from the wells and replace it with the medium containing the different

concentrations of the drug. Include a vehicle control (medium with DMSO) and a blank

(medium only).

Incubate the plate for a specified period (e.g., 48 or 72 hours).
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Cell Viability Assay (MTT Example):

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at

37°C.

During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Carefully remove the medium and add a solubilization solution to dissolve the formazan

crystals.

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Data Analysis:

Subtract the average absorbance of the blank wells from all other wells.

Calculate the percentage of cell viability for each drug concentration relative to the vehicle

control.

Plot the percentage of viability against the logarithm of the drug concentration.

Use a non-linear regression analysis to fit a dose-response curve and determine the IC50

value (the concentration at which there is 50% inhibition of cell viability).

Below is a workflow diagram for the IC50 determination protocol.
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Caption: Experimental workflow for determining IC50 values.

Conclusion
BI-860585 is a promising dual mTORC1/2 inhibitor with demonstrated anti-tumor activity. While

a comprehensive public dataset of its IC50 values across numerous cancer cell lines is not yet
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available, its mechanism of action and the provided comparative data with other mTOR

inhibitors offer a solid foundation for further research. The detailed experimental protocol for

IC50 determination will enable researchers to consistently evaluate the potency of BI-860585
and other compounds in their specific cancer models of interest. As more data becomes

available, a more direct comparison of BI-860585's performance against other alternatives will

be possible.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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